molecular formula C26H23F3N2O2S B2598444 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 497072-70-5

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2598444
CAS No.: 497072-70-5
M. Wt: 484.54
InChI Key: LATLGHZWWVNVML-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple stepsThe final step involves the formation of the benzamide linkage under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the key coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the indole moiety can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the indole moiety provides a versatile scaffold for interactions with biological targets .

Properties

IUPAC Name

2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O2S/c1-33-23-9-5-3-7-21(23)25(32)30-14-15-31-16-24(20-6-2-4-8-22(20)31)34-17-18-10-12-19(13-11-18)26(27,28)29/h2-13,16H,14-15,17H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATLGHZWWVNVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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